molecular formula C17H26ClNO B13747830 2-((Hexahydro-1H-azepin-1-yl)methyl)butyrophenone hydrochloride CAS No. 111475-15-1

2-((Hexahydro-1H-azepin-1-yl)methyl)butyrophenone hydrochloride

Cat. No.: B13747830
CAS No.: 111475-15-1
M. Wt: 295.8 g/mol
InChI Key: ANRAAPIPUFBQJQ-UHFFFAOYSA-N
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Description

2-((Hexahydro-1H-azepin-1-yl)methyl)butyrophenone hydrochloride is a butyrophenone derivative of interest to neuroscience and neuropharmacology research. Butyrophenones are a class of compounds known for their actions on the central nervous system, with some members exhibiting affinity for N-Methyl-D-aspartate (NMDA) receptors . Specifically, certain butyrophenones have been shown to inhibit NMDA receptor function, with varying degrees of potency and selectivity for receptor subtypes, providing a valuable tool for investigating glutamatergic neurotransmission . Research into compounds with this core structure contributes to the broader understanding of receptor interactions and their implications for neuronal function. This compound is intended for investigational purposes to explore these and other potential biochemical mechanisms in a controlled laboratory environment.

Properties

CAS No.

111475-15-1

Molecular Formula

C17H26ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

2-(azepan-1-ium-1-ylmethyl)-1-phenylbutan-1-one;chloride

InChI

InChI=1S/C17H25NO.ClH/c1-2-15(14-18-12-8-3-4-9-13-18)17(19)16-10-6-5-7-11-16;/h5-7,10-11,15H,2-4,8-9,12-14H2,1H3;1H

InChI Key

ANRAAPIPUFBQJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C[NH+]1CCCCCC1)C(=O)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of Butyrophenone Core

  • The butyrophenone skeleton (1-phenylbutan-1-one) is commonly synthesized via Friedel-Crafts acylation of benzene or substituted benzenes with butyryl chloride or related acyl chlorides under Lewis acid catalysis (e.g., AlCl3).
  • Alternatively, ketones can be prepared by nucleophilic addition of organometallic reagents to phenylacetyl derivatives.

Formation of the Hydrochloride Salt

  • The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), facilitating isolation and purification.

Summary Table of Inferred Preparation Parameters

Parameter Description Notes
Starting materials Benzene, butyryl chloride, hexahydro-1H-azepine, formaldehyde Commercially available reagents
Key reactions Friedel-Crafts acylation, reductive amination Standard organic transformations
Catalysts AlCl3 (for acylation), NaBH3CN or hydrogenation catalyst (for reductive amination) Requires anhydrous and controlled conditions
Purification Crystallization of hydrochloride salt Enhances stability and handling
Analytical characterization NMR, MS, IR, elemental analysis Essential for confirming identity

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-ium-1-ylmethyl)-1-phenylbutan-1-one chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent .

Scientific Research Applications

Research indicates that 2-((Hexahydro-1H-azepin-1-yl)methyl)butyrophenone hydrochloride exhibits a range of biological activities, particularly in pharmacology. Its structural features suggest potential applications in treating various disorders.

Neuropharmacological Effects

Studies have shown that derivatives of hexahydroazepine compounds can significantly influence neurotransmitter systems. For instance:

  • Dopamine Receptor Modulation : Compounds similar to this one have demonstrated activity as neuroleptics, modulating dopamine receptors crucial for treating psychotic disorders like schizophrenia .

Antiallergic Activity

The compound has been evaluated for its antiallergic properties, showing effectiveness in inhibiting histamine release and other mediators involved in allergic responses. This positions it as a candidate for further development in allergy treatment protocols.

Antitumor Properties

Research has indicated that certain azepine derivatives possess antitumor activity against various cancer cell lines. This suggests that 2-((Hexahydro-1H-azepin-1-yl)methyl)butyrophenone hydrochloride could be explored for oncological applications.

Case Studies

Several studies have focused on the pharmacological evaluation of related compounds, providing insights into their mechanisms of action and efficacy:

  • Neuroleptic Activity : A study involving azepine derivatives demonstrated significant neuroleptic effects comparable to established medications like clozapine. These compounds exhibited selective binding to dopamine receptors, suggesting potential for treating schizophrenia.
  • Antisecretory Effects : Another investigation highlighted moderate antisecretory activity in animal models, indicating potential applications in gastrointestinal disorders where secretion modulation is beneficial.
  • Antitumor Activity : Research showed that certain azepine derivatives exhibit antitumor activity against various cancer cell lines, suggesting exploration for oncological applications.

Synthesis and Research Insights

The synthesis of 2-((Hexahydro-1H-azepin-1-yl)methyl)butyrophenone hydrochloride involves several steps that can be optimized for yield and purity. Preliminary studies indicate that variations in the synthesis process can affect the biological activity of the resulting compound.

Mechanism of Action

The mechanism of action of 2-(azepan-1-ium-1-ylmethyl)-1-phenylbutan-1-one chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Butyrophenones

Key Structural Differences

The defining feature of this compound is the azepane ring, a seven-membered saturated nitrogen heterocycle, which contrasts with smaller substituents in other butyrophenones. For example:

  • Haloperidol: Contains a piperidine ring (six-membered) linked to the butyrophenone core.
  • (+)-4'-Methoxy-(2S)-methylbutyrophenone (Compound 1): Features a methoxy group and a methyl branch on the aromatic ring, isolated from Stagonospora nodorum via epigenetic induction .
Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) Molecular Weight* Solubility (Hydrochloride) Biological Activity (Inferred)
2-((Hexahydro-1H-azepin-1-yl)methyl)butyrophenone HCl Azepane-methyl ~327.9 g/mol High (salt form) Potential CNS modulation
(+)-4'-Methoxy-(2S)-methylbutyrophenone Methoxy, methyl branch ~222.3 g/mol Moderate (neutral form) Antimicrobial/antifungal
Haloperidol Piperidine, fluorine substituent 375.9 g/mol Moderate (salt/formulation) Antipsychotic

*Calculated based on structural formulas.

Functional Implications

  • Azepane vs. Piperidine : The azepane ring’s larger size and conformational flexibility may alter receptor binding kinetics compared to haloperidol’s piperidine. Computational modeling suggests that seven-membered rings can enhance affinity for certain dopaminergic or serotonergic receptors due to increased hydrophobic interactions .
  • Biosynthetic Context: Unlike Compound 1, which was isolated via epigenetic induction in fungi , the synthetic origin of 2-((Hexahydro-1H-azepin-1-yl)methyl)butyrophenone HCl suggests tailored design for specific pharmacological endpoints.

Research Findings and Limitations

Inferred Pharmacological Properties

While direct studies on 2-((Hexahydro-1H-azepin-1-yl)methyl)butyrophenone HCl are sparse, structural analogs provide clues:

  • Receptor Binding : Azepane-containing compounds often exhibit prolonged receptor occupancy due to slower dissociation rates, a trait leveraged in antipsychotics and anticonvulsants.

Gaps in Current Knowledge

  • No in vitro or in vivo data directly compare this compound to haloperidol or fungal-derived butyrophenones.

Biological Activity

2-((Hexahydro-1H-azepin-1-yl)methyl)butyrophenone hydrochloride is a compound with significant potential in pharmacological research, particularly concerning its effects on the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and research findings.

Chemical Structure and Properties

The molecular formula of 2-((Hexahydro-1H-azepin-1-yl)methyl)butyrophenone hydrochloride is C18H28ClNO, with a molecular weight of approximately 309.9 g/mol. Its structure includes a hexahydroazepine moiety and a butyrophenone fragment, which are critical for its biological activity.

PropertyValue
Molecular Formula C18H28ClNO
Molecular Weight 309.9 g/mol
CAS Number 111475-15-1
IUPAC Name 2-((Hexahydro-1H-azepin-1-yl)methyl)butyrophenone hydrochloride

Research indicates that 2-((Hexahydro-1H-azepin-1-yl)methyl)butyrophenone hydrochloride acts primarily as a serotonin receptor antagonist , particularly targeting the 5-HT2 receptor subtype. This interaction suggests its potential utility in treating mood disorders such as anxiety and depression by modulating serotonergic activity in the brain.

Central Nervous System Effects

The compound has been studied for its neuropharmacological properties. Its ability to interact with various neurotransmitter systems positions it as a candidate for further exploration in psychiatric conditions.

Antimicrobial and Anticancer Properties

In addition to its CNS effects, preliminary studies suggest that 2-((Hexahydro-1H-azepin-1-yl)methyl)butyrophenone hydrochloride may possess antimicrobial and anticancer activities, making it a versatile compound for various therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Serotonin Receptor Binding Studies : These studies demonstrated that the compound exhibits significant binding affinity to serotonin receptors, indicating its potential role in modulating mood-related pathways.
  • Neuropharmacological Assessments : Investigations into the neuropharmacological profile revealed that the compound could influence behavior in animal models, supporting its role as an anxiolytic agent.
  • Antimicrobial Activity Tests : Laboratory tests indicated that the compound shows promising results against certain bacterial strains, suggesting further investigation into its potential as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for 2-((Hexahydro-1H-azepin-1-yl)methyl)butyrophenone hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via alkylation of a hexahydro-1H-azepine precursor with a halogenated butyrophenone derivative, followed by acid-catalyzed hydrolysis to form the hydrochloride salt. For example, analogous procedures involve reacting amines with acetal-protected ketones, as seen in the synthesis of 4'-fluoro-butyrophenone derivatives . Optimizing yields requires controlled temperature (e.g., 0–5°C during alkylation) and stoichiometric excess of the alkylating agent (1.2–1.5 eq). Post-reaction purification via recrystallization in ethanol/water mixtures improves purity.

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the azepine ring’s integration (e.g., 6-membered cyclic amine protons at δ 2.5–3.5 ppm) and butyrophenone backbone.
  • X-ray Crystallography : Employ SHELX programs for structural refinement, leveraging high-resolution crystallographic data to resolve bond angles and confirm salt formation .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated for C16H25ClN2O\text{C}_{16}\text{H}_{25}\text{ClN}_2\text{O}: ~296.16 g/mol).

Q. What safety protocols are essential for handling this hydrochloride salt in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95/P2 respirators to prevent inhalation of fine particles .
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • First Aid : Immediate rinsing with water for eye/skin contact and medical consultation if ingested .

Q. How is purity assessed, and what pharmacopeial standards apply?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and compare retention times to certified reference materials (e.g., Pharmacopeial Forum guidelines for hydroxyacetophenones) .
  • Loss on Drying (LOD) : Dry at 60°C under vacuum; acceptable limits <0.5% w/w.

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution). Cross-validate using:
  • Variable-Temperature NMR : Identify coalescence temperatures for proton exchange.
  • Density Functional Theory (DFT) : Compare computed NMR chemical shifts with experimental data.
  • Complementary Crystallography : Refine X-ray data with SHELXL to resolve disorder in the azepine ring .

Q. What strategies improve synthetic yield in large-scale preparations?

  • Methodological Answer :
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
  • Solvent Optimization : Replace THF with dichloromethane to reduce side reactions.
  • Process Analytics : Implement in-situ FTIR to monitor reaction progress and adjust reagent ratios dynamically .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to dopamine receptors (target homology models from PDBe-KB).
  • Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Analysis : Corinate substituent effects (e.g., azepine ring size) with logP and pKa values from analogous compounds .

Q. What factors influence the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : Conduct TGA/DSC to determine decomposition onset (>150°C typical for hydrochloride salts).
  • Hygroscopicity : Store in desiccators with silica gel; avoid aqueous buffers unless lyophilized.
  • Photostability : Accelerated degradation studies under ICH Q1B guidelines (UV light, 365 nm) .

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